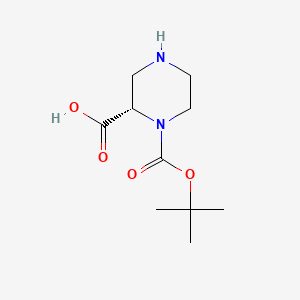

(S)-1-Boc-piperazine-2-carboxylic acid

説明

Significance as a Chiral Building Block in Contemporary Organic Synthesis

In modern organic synthesis, chiral building blocks are optically pure compounds that serve as valuable starting materials for the construction of complex natural products and pharmaceuticals. (S)-1-Boc-piperazine-2-carboxylic acid exemplifies such a building block, offering a pre-defined stereocenter that chemists can incorporate into larger molecules, thereby avoiding the often complex and costly steps of chiral separation or asymmetric synthesis later in the process.

The utility of this compound is rooted in its dual functionality. The Boc-protected nitrogen allows for selective reactions at the unprotected nitrogen atom, while the carboxylic acid group can be readily converted into a wide array of other functional groups, such as amides or esters. This makes it an ideal intermediate for peptide synthesis and the creation of peptidomimetics, where the piperazine (B1678402) core can act as a constrained dipeptide isostere. chemimpex.comacs.org The defined (S)-configuration is crucial, as the biological activity of complex molecules like pharmaceuticals is often dependent on their precise three-dimensional arrangement. The use of building blocks like this compound provides a reliable and efficient pathway to access specific, enantiomerically pure target molecules. chemimpex.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid nih.gov |

| Molecular Formula | C₁₀H₁₈N₂O₄ nih.gov |

| Molecular Weight | 230.26 g/mol nih.gov |

| Appearance | White to off-white solid pipzine-chem.com |

| Chirality | (S)-configuration pipzine-chem.com |

| Key Functional Groups | Carboxylic acid, Boc-protected amine sigmaaldrich.com |

Role in Enantioselective Drug Design and Development

Enantioselective synthesis—the synthesis of a single, specific enantiomer of a chiral drug—is a cornerstone of modern pharmaceutical development. The use of this compound is a prime example of a "chiral pool" strategy, where a readily available, enantiopure natural product or derivative is used as a starting material. This approach is critical because different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.

The piperazine heterocycle is the third most common nitrogen-containing ring system found in FDA-approved drugs, present in blockbuster medications across various therapeutic areas. mdpi.com Incorporating chiral centers into such scaffolds is an emerging paradigm in medicinal chemistry to enhance drug-like properties. nih.gov Increasing molecular three-dimensionality can lead to improved binding affinity and specificity for a biological target. nih.gov this compound serves as an ideal scaffold for this purpose, allowing medicinal chemists to construct novel drug candidates with high stereochemical control. nih.gov For instance, it is a key intermediate in the synthesis of piperazine-based pharmaceuticals, including those targeting the central nervous system. chemimpex.com The carboxylic acid functional group itself is often a key part of a molecule's pharmacophore, interacting with biological targets, though it can also be replaced with bioisosteres to fine-tune a drug's properties. nih.gov

Overview of Research Trajectories for Piperazine Derivatives

Research involving piperazine derivatives continues to be a dynamic and productive area of medicinal chemistry. researchgate.netresearchgate.net The structural versatility of the piperazine ring allows it to be a central scaffold for compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic properties. researchgate.netmdpi.com

Current and future research trajectories focus on several key areas:

Expansion of Structural Diversity: Historically, the majority of modifications to the piperazine scaffold have been at its two nitrogen atoms. mdpi.com A major recent trend is the development of new synthetic methods for C-H functionalization, which introduces substituents directly onto the carbon atoms of the ring. mdpi.com This creates novel chemical space and allows for more nuanced structure-activity relationship (SAR) studies. researchgate.netmdpi.com

Lead Optimization: Piperazine derivatives are frequently used in lead optimization campaigns to improve the potency, selectivity, and pharmacokinetic properties (such as solubility and bioavailability) of initial drug candidates. researchgate.netnih.gov The two nitrogen atoms can improve water solubility and provide sites for hydrogen bonding, which can enhance target affinity. nih.gov

Novel Therapeutic Applications: Researchers are continuously exploring piperazine derivatives for new therapeutic uses. They have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria, as well as antifungal and antiparasitic agents. researchgate.netresearchgate.net In oncology, arylpiperazine derivatives are being investigated for their cytotoxic effects against various tumor cell lines. mdpi.com

Advanced Synthesis Protocols: The development of more efficient, high-yield, and environmentally friendly methods for synthesizing piperazine and its derivatives is an ongoing goal to support both research and industrial-scale production. nih.govchemicalbook.com

Table 2: Investigated Pharmacological Activities of Piperazine Derivatives

| Pharmacological Activity | Description |

| Anticancer | Arylpiperazine derivatives show cytotoxic effects against cancer cells and can interact with various molecular targets implicated in cancer. mdpi.com |

| Antimicrobial | Derivatives have demonstrated potent activity against a wide range of bacteria (Gram-positive and Gram-negative) and fungi. researchgate.netresearchgate.net |

| Central Nervous System (CNS) | The piperazine scaffold is a fundamental component of drugs for treating neurodegenerative diseases and psychiatric conditions. mdpi.com |

| Antihypertensive | Certain N-arylpiperazines are known to possess antihypertensive properties. mdpi.com |

| Antiviral | The piperazine ring is a key component in some antiviral agents, such as those used to treat HIV. mdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFEHGMWPHBSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 Boc Piperazine 2 Carboxylic Acid and Its Enantiomers

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for accessing the desired enantiomer of 1-Boc-piperazine-2-carboxylic acid. The primary strategies employed are the resolution of racemic mixtures and the direct asymmetric synthesis of the chiral piperazine (B1678402) core.

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign tool for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Lipase A from Candida antarctica (CAL-A) has proven to be an exceptionally effective biocatalyst for the kinetic resolution of racemic N-protected piperazine-2-carboxylic acid esters. acs.orgnih.gov The enzyme demonstrates high enantioselectivity in the N-acylation of these substrates.

In a notable study, the kinetic resolution of N-1-Boc-piperazine-2-carboxylic acid methyl ester was conducted using CAL-A. The enzyme catalyzed a highly enantioselective N-acylation reaction with 2,2,2-trifluoroethyl butanoate in tert-butyl methyl ether (TBME). This process achieved a high enantioselectivity factor (E=200), yielding both the unreacted (S)-substrate and the acylated (R)-product with excellent enantiomeric excess (ee). acs.orgnih.gov Similarly, the resolution of the corresponding N-4-Boc-piperazine-2-carboxylic acid methyl ester under the same conditions resulted in even higher enantioselectivity (E > 200), affording both enantiomers with over 99% ee. acs.orgnih.gov

| Substrate | Acyl Donor | Solvent | Enantioselectivity (E) | Product ee |

| rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | 200 | >99% |

| rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | >200 | >99% |

Alcalase, a commercially available and cost-effective protease preparation from Bacillus licheniformis, has also been successfully employed for the kinetic resolution of piperazine derivatives. Specifically, enantiomerically pure (S)-piperazine-2-carboxylic acid has been synthesized through the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using Alcalase. acs.orggoogle.com This method provides a practical and economical route to the desired (S)-enantiomer.

Aminopeptidases offer another avenue for the biocatalytic resolution of piperazine-2-carboxylic acid derivatives, typically acting on amide substrates. Leucine (B10760876) aminopeptidase (B13392206), for instance, has been used to resolve N-t-Boc-piperazine carboxamide. acs.org The enzyme selectively hydrolyzes the (S)-amide to the corresponding (S)-1-Boc-piperazine-2-carboxylic acid, leaving the (R)-amide unreacted, with both products obtained in good optical purity. acs.org

Furthermore, whole-cell biocatalysts containing stereospecific amidases have been utilized for the kinetic resolution of racemic piperazine-2-carboxamide (B1304950). For example, Klebsiella terrigena DSM 9174 produces (S)-piperazine-2-carboxylic acid with an enantiomeric excess of 99.4% and a yield of 41%. acs.org Conversely, Burkholderia sp. DSM 9925 can be used to obtain the (R)-enantiomer with 99.0% ee and a 22% yield. acs.org

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Leucine Aminopeptidase | rac-N-t-Boc-piperazine carboxamide | This compound | Good | - |

| Klebsiella terrigena | rac-piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | 99.4% | 41% |

| Burkholderia sp. | rac-piperazine-2-carboxamide | (R)-piperazine-2-carboxylic acid | 99.0% | 22% |

A classical and widely used method for separating enantiomers is through the formation of diastereomeric salts. acs.orgnih.gov This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. researchgate.netacs.org Once separated, the individual enantiomer of the carboxylic acid can be recovered by treatment with an acid. This method, while traditional, remains a robust and scalable approach for the resolution of piperazine-2-carboxylic acid and its derivatives. acs.org

Asymmetric Catalysis in Piperazine Ring Construction

Asymmetric catalysis provides a more direct and atom-economical approach to chiral piperazines by creating the stereocenter during the formation of the heterocyclic ring. Several catalytic systems have been developed for this purpose.

One prominent strategy is the asymmetric hydrogenation of pyrazine precursors. For instance, pyrazinecarboxylic acid derivatives can be asymmetrically hydrogenated to the corresponding piperazine-2-carboxylic acid derivatives using optically active rhodium complexes as catalysts. google.com This method has been applied to the synthesis of various optically active piperazine-2-carboxylic acid amides and esters. google.com Similarly, iridium-catalyzed asymmetric hydrogenation of activated pyrazine derivatives has been shown to produce a range of chiral piperazines with high enantioselectivity (up to 96% ee). acs.orgresearchgate.net

Palladium-catalyzed reactions have also been instrumental in the asymmetric synthesis of chiral piperazines. A notable example is the decarboxylative asymmetric allylic alkylation to produce chiral α,α-disubstituted piperazin-2-ones, which can then be reduced to the corresponding gem-disubstituted piperazines. nih.govnih.gov Another approach involves the Pd-catalyzed carboamination of N¹-aryl-N²-allyl-1,2-diamines with aryl bromides, which constructs the piperazine ring and yields cis-2,6-disubstituted N-aryl piperazines with high diastereoselectivity and enantiomeric excess (>97% ee). acs.orgnih.govacs.org

| Catalytic System | Reaction Type | Precursor | Product | Enantioselectivity |

| Optically Active Rhodium Complexes | Asymmetric Hydrogenation | Pyrazinecarboxylic acid derivatives | Piperazine-2-carboxylic acid derivatives | High |

| Iridium-JosiPhos Complexes | Asymmetric Hydrogenation | Activated Pyrazinium Salts | Chiral Piperazines | Up to 96% ee |

| Palladium-PHOX Ligand Complexes | Decarboxylative Allylic Alkylation | N-protected piperazin-2-ones | α,α-disubstituted piperazin-2-ones | High |

| Palladium-P(2-furyl)₃ Complexes | Carboamination | N¹-aryl-N²-allyl-1,2-diamines | cis-2,6-disubstituted N-aryl piperazines | >97% ee |

These asymmetric catalytic methods offer elegant and efficient pathways to enantiomerically enriched piperazine derivatives, often starting from readily available materials and providing access to a diverse range of substituted products. nih.gov

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation for Substituted Piperazinones

The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful method for constructing stereogenic centers. This methodology is particularly relevant for the synthesis of precursors to chiral piperazines, such as substituted piperazinones. The reaction typically involves the decarboxylation of an allyl enol carbonate, which generates a nucleophilic enolate and a π-allylpalladium electrophile simultaneously. This process allows for the creation of α-quaternary or tertiary stereocenters with high enantioselectivity under mild conditions. researchgate.net

In the context of seven-membered rings like 1,4-diazepan-5-ones, which are structurally analogous to piperazinones, the DAAA has been successfully applied to generate gem-disubstituted heterocyclic products in high yields (up to >99%) and excellent enantioselectivity (up to 95% ee). acs.org Key to achieving this high level of stereocontrol is the careful selection of the chiral ligand, palladium source, and solvent. For instance, the use of ligands such as (S)-(CF3)3-t-BuPHOX in nonpolar solvents like methylcyclohexane or a 2:1 hexanes/toluene mixture has proven effective. acs.org The nature of the protecting group on the lactam nitrogen also plays a critical role, with electron-rich aroyl groups sometimes enhancing enantioselectivity. acs.org

This strategy's advantage lies in its ability to convert racemic starting materials into enantioenriched products through a process that funnels both enantiomers of the substrate through a common chiral intermediate pathway. organic-chemistry.org The DAAA reaction of linear enolates, which can be challenging due to the need for stereoselective enolization, has been advanced by the discovery that palladium can mediate the interconversion of intermediate enolates prior to alkylation, leading to high enantioselectivity regardless of the initial E/Z ratio of the enol carbonate. organic-chemistry.org This methodology provides a robust route to chiral piperazin-2-ones, which are valuable precursors for this compound. nih.gov

Table 1: Key Factors in Palladium-Catalyzed DAAA of Diazepanones

| Factor | Observation | Impact on Enantioselectivity | Reference |

|---|---|---|---|

| Chiral Ligand | (S)-(CF3)3-t-BuPHOX | Crucial for high enantiomeric excess (ee) | acs.org |

| Solvent | Nonpolar solvents (e.g., methylcyclohexane) | Generally leads to higher ee compared to polar solvents | acs.org |

| Protecting Group | Electron-rich p-anisoyl on lactam nitrogen | Can improve enantioselectivity in certain cases | acs.org |

| Palladium Source | Pd2(pmdba)3 | Commonly used palladium precursor | acs.org |

Chiral Auxiliary and Ligand Design in Stereoselective Transformations

Achieving high stereoselectivity in the synthesis of chiral piperazines relies heavily on the strategic use of chiral auxiliaries and ligands. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation diastereoselectively. mdpi.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. mdpi.com Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in stereoselective alkylations and aldol reactions, which can be applied to build the carbon framework of piperazine precursors. mdpi.com

In addition to auxiliaries, chiral ligands that coordinate to a metal catalyst are fundamental for asymmetric catalysis. In the synthesis of α-substituted piperazines, the asymmetric lithiation of an N-Boc piperazine using s-BuLi in complex with a chiral ligand like (−)-sparteine or a (+)-sparteine surrogate provides access to a range of enantiopure piperazines. researchgate.net The design of these ligands is critical; they create a chiral environment around the metal center, which forces the reaction to proceed through a lower energy transition state for one enantiomer over the other.

The development of novel chiral ligands is an active area of research. For instance, chiral bidentate 1,2-amino alcohols and tridentate Schiff bases have been synthesized and evaluated as ligands in various metal-catalyzed asymmetric reactions. nih.gov The success of a given stereoselective transformation is often the result of a synergistic relationship between the metal, the ligand, the substrate, and the reaction conditions.

Cyclization Strategies for Chiral Piperazine Scaffolds

Reductive Cyclization of Dioximes

A versatile method for constructing the piperazine ring involves the catalytic reductive cyclization of dioximes. This approach utilizes primary amines and nitrosoalkenes as starting materials to generate bis(oximinoalkyl)amines, which then undergo cyclization. nih.govacs.org The key step is the catalytic hydrogenolysis of both N-O bonds in the dioxime intermediate, which leads to a diimine that subsequently cyclizes. Further hydrogenation yields the final piperazine product.

This method has proven effective for synthesizing a variety of substituted piperazines, including chiral derivatives when starting from a chiral primary amine, such as one derived from an α-amino acid. acs.org The reaction often proceeds with high stereoselectivity. For instance, in the reductive cyclization of diketooximes, the cis-isomers of the corresponding piperazines are predominantly formed. The choice of catalyst is important; while Pd/C is commonly used, it can be incompatible with certain functional groups like alkenes or benzylic C-N bonds. In such cases, alternative catalysts like Raney Nickel (Ra-Ni) can be employed to avoid undesired side reactions like debenzylation.

Table 2: Reductive Cyclization of Dioximes to N-Boc-Piperazines

| Dioxime Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Various dialdooximes | 5% Pd/C | Corresponding Boc-piperazines | Moderate to Good | |

| Dioxime from α-phenylethylamine | Ra-Ni | Chiral Boc-piperazine | Good | |

| Unsymmetrical dioximes | 5% Pd/C | Racemic 2-substituted N-Boc-piperazines | Good |

Intramolecular Amidation Routes

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing efficient pathways to ring structures like the piperazine scaffold. Intramolecular amidation, or lactamization, is a particularly direct route for forming piperazinone rings, which are immediate precursors to piperazine amino acids. This strategy involves the cyclization of a linear precursor containing both an amine and an ester or carboxylic acid functionality. acs.org For example, the synthesis of the ketopiperazine moiety in the drug Trilaciclib involves an intramolecular condensation to form the lactam. acs.org

A related and powerful strategy is intramolecular hydroamination, where an amine adds across a carbon-carbon double or triple bond within the same molecule. A highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. These cyclization strategies are advantageous as they can establish the core heterocyclic structure and control stereochemistry in a single, efficient step.

Strategic Protecting Group Chemistry for Piperazine Amino Acids

Selective Boc Protection of Piperazine Derivatives

The selective protection of one of the two nitrogen atoms in the piperazine ring is a critical step in the synthesis of asymmetrically substituted derivatives like this compound. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions. Achieving selective mono-Boc protection can be challenging, as the reaction of piperazine with one equivalent of di-tert-butyl carbonate (Boc2O) often yields a mixture of the mono-protected, di-protected, and unreacted starting material.

Several strategies have been developed to improve the selectivity of mono-protection. A common laboratory method involves using a large excess of piperazine relative to the Boc anhydride, which statistically favors the formation of the mono-protected product. However, this is not practical or cost-effective for valuable or complex diamines.

A more efficient approach involves temporarily blocking one of the nitrogen atoms as a salt. By adding one equivalent of an acid like HCl or trifluoroacetic acid (TFA), one amine is protonated and deactivated towards acylation, allowing the other to react selectively with Boc2O. Yields for this method can be quite high; for example, using one equivalent of HCl with piperazine can result in a 70-80% isolated yield of the mono-Boc product. Another innovative method involves using diethylamine as a starting material in a three-step process of chlorination, Boc protection, and final cyclization to yield 1-Boc-piperazine with high yield (>93.5%) and purity.

Table 3: Comparison of Methods for Selective Mono-Boc Protection of Piperazine

| Method | Reagents | Typical Yield | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Excess Diamine | Large excess of piperazine, Boc2O | Low (relative to diamine) | Simple procedure | Impractical for valuable diamines, difficult separation | |

| Acid Salt Formation | 1 eq. Piperazine, 1 eq. HCl or TFA, 1 eq. Boc2O | 70-80% | Good selectivity and yield | Requires careful stoichiometry and pH adjustment | |

| Multi-step Synthesis | Diethylamine, chlorinating agent, Boc2O, ammonia | >93.5% | High yield and purity, avoids hazardous solvents | Longer synthetic route |

Multi-Step Synthesis Pathways from Precursors

A direct and efficient route to N-protected piperazine-2-carboxylic acids begins with the commercially available chiral precursor, (S)-piperazine-2-carboxylic acid dihydrochloride. google.comresearchgate.net This starting material provides the core piperazine structure with the desired stereochemistry at the C2 position.

One established procedure involves treating a suspension of (S)-piperazine-2-carboxylic acid dihydrochloride with a base, such as triethylamine, in a solvent like methanol. google.com This neutralization step is followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com This reaction typically results in the protection of both nitrogen atoms, yielding (S)-1,4-di-Boc-piperazine-2-carboxylic acid. google.com

To obtain the desired mono-protected product, this compound, a selective deprotection step is required. Alternatively, controlling the stoichiometry of the Boc₂O and the reaction conditions can favor mono-protection at the more reactive N4 position, although this can lead to mixtures. A more controlled approach involves the synthesis of the di-protected compound followed by selective removal of one Boc group, which can be challenging, or utilizing an orthogonal protecting group strategy from the outset.

Table: Synthesis from Piperazine-2-carboxylic Acid Dihydrochloride

| Step | Starting Material | Reagents | Product |

|---|

An alternative synthetic approach builds the piperazine ring from acyclic precursors, with diethanolamine being a cost-effective starting material. google.comchemicalbook.com This method is particularly useful for producing the parent 1-Boc-piperazine scaffold, which can then be further modified.

The synthesis generally proceeds in three main steps: google.com

Chlorination : Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine. google.com

Boc Protection : The resulting secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl bis(2-chloroethyl)carbamate. google.com

Cyclization : The final step involves an aminolysis cyclization reaction with ammonia, where the terminal chloro groups are displaced to form the piperazine ring, yielding 1-Boc-piperazine. google.com

Building the chiral piperazine scaffold from readily available chiral amino acids is a powerful strategy that ensures high enantiomeric purity in the final product. L-Serine and D-Serine are common starting points for the (S) and (R) enantiomers of piperazine derivatives, respectively.

A general pathway starting from N-Boc-L-serine involves several transformations to construct the heterocyclic ring. orgsyn.org

Esterification : The carboxylic acid of N-Boc-L-serine is first converted to its methyl ester. orgsyn.org

Cyclization Precursor Formation : The serine backbone is then elaborated. For instance, the hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate), and the protected amine can be transformed into a precursor for the second nitrogen atom of the piperazine ring.

Intramolecular Cyclization : An intramolecular nucleophilic substitution reaction then forms the piperazine ring.

A related strategy starts from an N-Boc protected amino acid like (S)-alanine and converts it into a β-ketoester through a Masamune condensation. nih.gov Reductive amination followed by protection of the newly formed amine creates a key 1,2-diamine precursor. nih.gov This precursor can then undergo cyclization to form the piperazine ring system. nih.gov Although demonstrated for 3-substituted piperazine-2-acetic acid esters, this methodology illustrates the principle of using the inherent chirality of amino acids to construct complex chiral heterocycles. nih.gov

Table: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-Boc-piperazine-2-carboxylic acid |

| (S)-Piperazine-2-carboxylic acid dihydrochloride |

| 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid |

| 1-Boc-piperazine |

| 1-Cbz-4-Boc-(S)-piperazine-2-carboxylic acid |

| (S)-1,4-di-Boc-piperazine-2-carboxylic acid |

| (S)-Alanine |

| Allyloxycarbonyl (Alloc) |

| Benzyloxycarbonyl (Cbz/Z) |

| Bis(2-chloroethyl)amine |

| Di-tert-butyl dicarbonate |

| Diethanolamine |

| D-Serine |

| L-Serine |

| N-Boc-L-serine |

| N-Boc-L-serine methyl ester |

| Piperidine (B6355638) |

| R-Glutamic Acid |

| Tert-butyl bis(2-chloroethyl)carbamate |

| Tert-butyloxycarbonyl (Boc) |

| Thionyl chloride |

| Triethylamine |

| Trifluoroacetic acid (TFA) |

Chemical Transformations and Derivatization Strategies

Reactions at the Piperazine (B1678402) Nitrogen Atoms

Once the carboxylic acid is derivatized (e.g., as an ester or amide), the nucleophilic N4 nitrogen becomes the primary site for further functionalization.

The secondary amine at the N4 position of (S)-1-Boc-piperazine-2-carboxylate or carboxamide derivatives readily undergoes N-alkylation and N-acylation. These reactions are essential for introducing diversity and building the final structure of many targeted therapeutic agents. mdpi.com

N-alkylation is typically achieved by reacting the piperazine derivative with an alkyl halide in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid formed during the reaction. researchgate.net Reductive amination, involving reaction with an aldehyde or ketone followed by reduction with an agent like sodium triacetoxyborohydride, is another powerful method for N-alkylation that avoids the formation of quaternary ammonium (B1175870) salts. mdpi.com N-acylation proceeds smoothly by treating the piperazine derivative with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base.

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | (S)-1-Boc-piperazine-2-carboxylate | Alkyl Halide, K₂CO₃, Acetone | N4-Alkyl-N1-Boc-piperazine-2-carboxylate | researchgate.net |

| Reductive Amination | (S)-1-Boc-piperazine-2-carboxylate | Aldehyde/Ketone, NaBH(OAc)₃ | N4-Alkyl-N1-Boc-piperazine-2-carboxylate | mdpi.com |

| N-Acylation | (S)-1-Boc-piperazine-2-carboxylate | Acyl Chloride, Et₃N, DCM | N4-Acyl-N1-Boc-piperazine-2-carboxylate | General Method |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org This reaction is a cornerstone of modern medicinal chemistry for synthesizing N-aryl piperazines, a common motif in pharmaceuticals. acsgcipr.orgatlanchimpharma.com Derivatives of (S)-1-Boc-piperazine-2-carboxylic acid, such as the corresponding esters or amides, serve as the amine coupling partner. rsc.org

The reaction involves treating the N4-unsubstituted piperazine derivative with an aryl halide (Ar-X, where X = Cl, Br, I, OTf) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgrsc.org The choice of ligand (e.g., BINAP, DPPF, or more specialized Buchwald ligands) and base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is critical for achieving high yields and depends on the specific substrates being coupled. wikipedia.orgacsgcipr.org This method provides a powerful and versatile route to N-aryl piperazine-2-carboxylic acid derivatives, which are otherwise difficult to synthesize. atlanchimpharma.com

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor | wikipedia.orglibretexts.org |

| Ligand | BINAP, DPPF, XPhos, BrettPhos | Stabilizes Pd(0) and facilitates catalytic cycle | wikipedia.orglibretexts.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination | acsgcipr.orgatlanchimpharma.com |

| Aryl Partner (Ar-X) | Aryl bromides, aryl chlorides, aryl triflates | Electrophilic coupling partner | wikipedia.org |

| Amine Partner | (S)-1-Boc-piperazine-2-carboxylate | Nucleophilic coupling partner | rsc.org |

Synthesis of Novel Ring Systems Incorporating Piperazine

The this compound scaffold is a valuable starting point for the construction of more complex, fused, and bridged ring systems. These novel structures are of significant interest in drug discovery as they introduce conformational rigidity and new three-dimensional shapes.

Formation of Oxo-piperazine Derivatives

The introduction of a carbonyl group into the piperazine ring to form an oxo-piperazine (or piperazinone) is a common strategy to create peptidomimetics and other constrained analogues. A direct synthesis for (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been developed. acs.orguninsubria.it This method provides access to these valuable building blocks which can be incorporated into larger peptide structures. acs.org

The synthesis starts from readily available chiral precursors, L- or D-serine, and ethyl glyoxylate. acs.orguninsubria.it While this particular route does not start directly from this compound, it represents a key method for obtaining the corresponding oxo-piperazine derivative, which is a crucial intermediate for further synthetic elaborations. The resulting (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid is a solid with a melting point of 165-175 °C. sigmaaldrich.com

Incorporation into Complex Polycyclic Structures

The piperazine-2-carboxylic acid framework can be elaborated into intricate polycyclic structures, such as bicyclic and tricyclic systems. nih.gov These complex architectures are sought after in medicinal chemistry to create rigid scaffolds that can precisely orient pharmacophoric groups.

One established strategy involves the synthesis of bicyclic piperazine-2-carboxylic acids starting from other cyclic amino acids like L-proline. researchgate.net This approach allows for the stereocontrolled formation of diastereomeric bicyclic products. For instance, the synthesis of (2R,5S)- and (2S,5S)-2-Carboxy-1,4-diaza-[4.3.0]bicyclononane has been achieved through the reduction of diketopiperazines formed by the cyclization of dipeptides such as Pro-L-Ser or Pro-D-Ser. researchgate.net

These synthetic strategies highlight the versatility of piperazine carboxylic acid derivatives in constructing novel, complex molecular architectures. The ability to build upon the piperazine core to create fused ring systems is a testament to its importance as a privileged scaffold in modern synthetic chemistry. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Compounds

The strategic incorporation of the (S)-1-Boc-piperazine-2-carboxylic acid scaffold has led to the discovery of potent and selective inhibitors for a variety of enzymes and receptors.

The piperazine (B1678402) scaffold is a key structural motif in numerous protease inhibitors, including those targeting the human immunodeficiency virus (HIV) protease. The synthesis of the HIV protease inhibitor Indinavir, for example, relies on a chiral piperazine fragment that can be derived from (S)-piperazine-2-carboxylic acid. nih.govarkat-usa.org The synthesis involves the protection of the piperazine nitrogens, allowing for selective reactions to build the complex molecular architecture of the final drug. nih.gov The stereochemistry of the piperazine core is crucial for the inhibitor's ability to fit into the active site of the protease and exert its inhibitory effect. osti.gov

| Protease Inhibitor Class | Target | Significance of Piperazine Scaffold |

| HIV Protease Inhibitors | HIV Protease | Provides a rigid backbone for orienting key pharmacophoric groups into the enzyme's active site, crucial for potent inhibition. |

This table illustrates the role of the piperazine scaffold in protease inhibitors.

The rise of antibiotic resistance has spurred the development of inhibitors for bacterial enzymes like metallo-β-lactamases (MBLs), which inactivate β-lactam antibiotics. nih.gov Novel inhibitors, such as bicyclic boronates, have shown promise in combating this resistance mechanism. nih.gov The chiral nature of this compound makes it an attractive starting material for the synthesis of new MBL inhibitors, where the piperazine ring can serve as a scaffold to present functional groups that interact with the zinc ions in the MBL active site. nih.gov

| Inhibitor Class | Target Enzyme | Potential Role of this compound |

| Bicyclic Boronates | Metallo-β-lactamases (MBLs) | Can serve as a chiral building block to create novel inhibitors with improved potency and selectivity. |

This table highlights the potential application of the compound in developing new metallo-β-lactamase inhibitors.

Cannabinoid receptors, particularly the CB1 receptor, are important targets for the treatment of various conditions, including obesity and metabolic disorders. nih.gov Researchers have designed and synthesized piperazine-based analogues as potent CB1 receptor antagonists. nih.gov this compound provides a versatile platform for creating libraries of such compounds, where the piperazine core can be functionalized to optimize binding affinity and selectivity for the CB1 receptor over the CB2 receptor. nih.govnih.gov

| Receptor Target | Therapeutic Area | Role of Piperazine Scaffold |

| Cannabinoid Receptor 1 (CB1) | Obesity, Metabolic Disorders | Acts as a central scaffold for the synthesis of selective antagonists, allowing for modulation of receptor activity. |

This table outlines the use of the piperazine scaffold in the development of cannabinoid receptor modulators.

Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.govnih.gov Indazole-based compounds have been investigated as a novel class of DNA gyrase inhibitors. nih.gov The incorporation of a piperazine moiety, derivable from this compound, can enhance the antibacterial activity of these compounds. nih.gov The piperazine ring can improve the physicochemical properties of the inhibitors and provide additional interaction points within the enzyme's binding site. nih.gov

| Target Enzyme | Therapeutic Application | Contribution of Piperazine Moiety |

| Bacterial DNA Gyrase B | Antibacterial | Enhances antibacterial potency and improves physicochemical properties of the inhibitor. |

This table details the role of the piperazine moiety in DNA gyrase inhibitors.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and has become an important target in cancer therapy. The PARP-1 inhibitor Olaparib features a piperazine ring that is crucial for its activity. portico.orgacs.orgnih.gov The synthesis of Olaparib involves the coupling of a phthalazinone-carboxylic acid with a piperazine derivative. portico.orgnih.govgoogle.com this compound can be utilized to generate the necessary piperazine intermediate, highlighting its importance in the synthesis of this class of anticancer drugs. nih.govgoogle.com

| Drug | Target | Role of Piperazine Intermediate |

| Olaparib | PARP-1 | Forms a key part of the final drug structure, essential for its inhibitory activity. |

This table shows the application of a piperazine intermediate in the synthesis of the PARP-1 inhibitor Olaparib.

The piperazine ring is a common structural feature in many drugs targeting the central nervous system, including antipsychotics used in the treatment of schizophrenia. nih.gov The ability of the piperazine moiety to interact with various receptors in the brain, such as dopamine (B1211576) and serotonin (B10506) receptors, makes it a valuable component in the design of new antipsychotic agents. nih.gov this compound serves as a versatile starting material for the synthesis of novel piperazine-containing compounds with potential therapeutic applications in schizophrenia and depression. chemimpex.com

| Disorder | Drug Target(s) | Significance of Piperazine Scaffold |

| Schizophrenia | Dopamine and Serotonin Receptors | Acts as a key pharmacophore, enabling interaction with multiple CNS receptors. |

| Depression | Serotonin Receptors | Provides a core structure for the development of selective serotonin reuptake inhibitors (SSRIs) and other antidepressants. |

This table summarizes the importance of the piperazine scaffold in drugs for neurological and psychiatric disorders.

Anticancer Agent Development and Cytotoxicity Assessments (e.g., against HeLa and neuroblastoma cells)

Derivatives of this compound have been investigated for their potential as anticancer agents. In vitro studies have evaluated the cytotoxicity of these synthesized compounds against various cancer cell lines, including HeLa (cervical cancer) and neuroblastoma cells. Research has shown that certain derivatives exhibit significant cytotoxic effects, with some demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity . The piperazine scaffold is a key feature in many biologically active compounds, and its modification allows for the exploration of structure-activity relationships to optimize anticancer efficacy chemimpex.com.

Table 1: Cytotoxicity of this compound Derivatives

| Cell Line | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| HeLa Cells | Piperazine Derivatives | IC50 values in the low micromolar range |

Development of Dual Receptor Affinity Compounds

The unique structural properties of the piperazine ring are leveraged in the design of compounds capable of interacting with multiple biological targets. This compound serves as a key intermediate in the synthesis of molecules designed to have dual receptor affinities . By modifying the piperazine core, researchers can develop ligands that modulate the activity of different neurotransmitter systems or other receptor families simultaneously. This approach can lead to enhanced therapeutic efficacy or a more desirable side effect profile compared to single-target agents .

Application in KRAS G12C Inhibitor Synthesis

The piperazine moiety is a critical component in the structure of several inhibitors targeting the KRAS G12C mutation, a key driver in many cancers mdpi.com. This compound and related piperazine derivatives are used as foundational scaffolds in the synthesis of these targeted therapies. For example, the synthesis of Adagrasib, a potent and selective covalent inhibitor of KRAS G12C, involves the incorporation of a substituted piperazine unit nih.gov. The piperazine ring often serves to connect different pharmacophoric elements of the inhibitor, orienting them correctly for binding to the target protein nih.govgoogle.com. The development of efficient synthetic routes for these complex molecules is an area of active research nih.govgoogle.comnih.gov.

Peptide Synthesis and Peptidomimetics

Incorporation into Peptide-Based Therapeutics

In the field of peptide chemistry, this compound is used as a building block to create peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties . Incorporating the rigid piperazine structure into a peptide backbone can enhance stability against enzymatic degradation and improve bioavailability chemimpex.com. The Boc protecting group is crucial in this process, as it allows for controlled, stepwise addition during peptide synthesis . This modification can lead to peptide-based therapeutics with better solubility and stability profiles chemimpex.com.

Solid-Phase Synthesis of Peptide Libraries

The piperazine-2-carboxylic acid scaffold is well-suited for combinatorial chemistry and the generation of large compound libraries for high-throughput screening 5z.com. This compound is utilized in solid-phase synthesis, a technique that allows for the efficient, sequential construction of numerous distinct molecules on a solid support 5z.comsigmaaldrich.com. By using orthogonal protection strategies for the two amine groups of the piperazine ring, chemists can introduce a wide variety of substituents at different positions, creating a diverse library of piperazine-2-carboxamide (B1304950) derivatives 5z.com. These libraries are then screened to identify novel compounds with therapeutic potential 5z.comresearchgate.net.

Table 2: Role in Synthesis Methodologies

| Synthesis Type | Role of this compound | Key Advantage | Reference |

|---|---|---|---|

| Peptide Synthesis | Building block for peptidomimetics | Enhances stability and bioavailability | chemimpex.com |

Contribution to Drug Delivery Systems (improving solubility and release profiles)

Beyond its role as a synthetic intermediate for active pharmaceutical ingredients, this compound and its derivatives contribute to the development of advanced drug delivery systems. The unique physicochemical properties of the piperazine moiety can be exploited to improve the solubility and control the release profiles of drugs chemimpex.com. By incorporating this compound into larger carrier molecules or polymer-based systems, it is possible to enhance the pharmacokinetic properties of a therapeutic agent, ensuring it reaches its target in the body more effectively chemimpex.com.

Role As a Versatile Chiral Scaffold and Building Block

Construction of Combinatorial Libraries

The piperazine-2-carboxylic acid scaffold is exceptionally well-suited for combinatorial chemistry, a technique used to synthesize a large number of different but structurally related compounds in a short period. 5z.com The scaffold possesses three key functional groups—a carboxylic acid and two amines—that can be conveniently and selectively substituted using solid-phase chemistry techniques. 5z.com

Researchers have developed novel solid-phase synthesis routes to create large libraries of piperazine-2-carboxamide (B1304950) derivatives for high-throughput screening. 5z.com These methods offer advantages over older approaches by allowing for the production of a large number of discrete compounds in high purity. 5z.com In one notable application, this chemistry was employed to generate a 10,000-member library. 5z.com The synthesis was organized into two distinct combinatorial matrices, each containing 5,000 compounds, to maximize the diversity of the final products. 5z.com This approach underscores the scaffold's importance in exploring vast chemical spaces to identify new biologically active agents. 5z.com

Example of a Combinatorial Library Matrix Design

| Matrix | R² Functionalization | R³ Functionalization |

|---|---|---|

| Matrix 1 | Amides, Carbamates | Sulfonamides, Ureas |

| Matrix 2 | Sulfonamides, Ureas | Amides, Carbamates |

Data sourced from a representative library design to maximize diversity. 5z.com

Development of Complex Organic Molecules

(S)-1-Boc-piperazine-2-carboxylic acid is a valuable intermediate for the synthesis of intricate organic molecules, particularly those with biological activity. chemimpex.com Its defined stereochemistry is crucial for enantioselective drug design, where the specific 3D arrangement of atoms is critical for interaction with biological targets.

The compound serves as a key chiral precursor in the synthesis of more complex structures, such as bicyclic piperazines. researchgate.net For instance, it has been used as an intermediate in the preparation of the HIV protease inhibitor Indinavir, highlighting its significance in pharmaceutical development. 5z.comresearchgate.net Modern synthetic methods, including direct C-H lithiation and photoredox catalysis, have further expanded its utility. mdpi.comnsf.gov These advanced techniques allow for precise functionalization at the C-2 position of the piperazine (B1678402) ring, enabling the creation of a diverse array of substituted piperazines that are precursors to sophisticated molecular architectures. mdpi.comnsf.gov

Applications in Material Development for Functional Polymers

The unique properties of this compound extend into material science, where it is used in the development of novel materials like functional polymers. chemimpex.com The bifunctional nature of the molecule—possessing both a reactive carboxylic acid and a secondary amine (after deprotection of the Boc group)—allows it to be incorporated into polymer backbones through processes like polycondensation.

By integrating this chiral scaffold into a polymer chain, specific functional characteristics can be imparted to the resulting material. These characteristics can include enhanced thermal stability, specific optical properties due to the chiral centers, and tailored surface properties for applications in chiral separations or as specialized resins. The ability to introduce a well-defined, rigid, and chiral heterocyclic unit into a macromolecular structure opens avenues for creating advanced functional materials with precise structural control. chemimpex.com

Design of Ligands and Catalysts

The rigid chiral framework of the piperazine ring makes this compound an excellent starting point for the design of novel chiral ligands used in asymmetric catalysis. researchgate.net Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

The two nitrogen atoms and the carboxylic acid group can be selectively functionalized to create bidentate or tridentate ligands that can coordinate with a metal center. For example, chiral ligands derived from piperazine structures have been successfully applied in rhodium-catalyzed asymmetric hydrogenation reactions. researchgate.net The synthesis of these ligands often involves modifying the piperazine scaffold to tune the steric and electronic environment around the metal, thereby controlling the stereochemical outcome of the catalytic reaction. The accessibility of this compound provides a reliable platform for developing new, highly effective catalysts for a range of asymmetric transformations. researchgate.net

Mechanistic Investigations of Compound Functionality

Role of the Boc Protecting Group in Reaction Selectivity and Pathway Control

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, including in the functionalization of the piperazine (B1678402) scaffold. organic-chemistry.org Its primary function is to temporarily block the reactivity of a nitrogen atom, thereby directing subsequent chemical transformations to other positions on the molecule. organic-chemistry.orgchemicalbook.com The Boc group is valued for its stability under a wide range of nucleophilic and basic conditions, which allows for selective reactions elsewhere in the molecule. organic-chemistry.org

In the context of piperazine derivatives like (S)-1-Boc-piperazine-2-carboxylic acid, the Boc group is crucial for controlling selectivity. Piperazine itself has two secondary amine groups; reacting an unprotected piperazine often leads to a mixture of mono- and di-substituted products. The introduction of a single Boc group onto one of the nitrogen atoms effectively prevents this, allowing for selective functionalization of the second, unprotected nitrogen. chemicalbook.commdpi.com This strategy is fundamental in the synthesis of many pharmaceutical compounds, where precise control over the molecular structure is essential. mdpi.comgoogle.com For instance, in the synthesis of Avapritinib, N-Boc-piperazine was coupled with ethyl 2-chloropyrimidine-5-carboxylate in a high-yield reaction, demonstrating the group's effectiveness in directing the reaction. mdpi.com

The presence of the Boc protecting group can also influence the conditions required for other reactions. Studies have shown that Boc protection of a piperazine amine can mitigate issues during catalytic processes. For example, in one synthesis, the removal of a benzyl (B1604629) group required high hydrogen pressure (900 psi), but after introducing a Boc group, the same transformation could be achieved at a much lower and safer pressure of 55 psi. acs.org This is because the unprotected diamine can act as a strong bidentate ligand, deactivating the palladium catalyst, an effect that is diminished by Boc protection. acs.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org Its removal, or deprotection, is conveniently achieved under acidic conditions, such as with trifluoroacetic acid (TFA), which regenerates the free amine for further reactions. mdpi.com This robust "protect-react-deprotect" sequence is a cornerstone of multi-step syntheses involving piperazine intermediates. mdpi.comrsc.org The development of enantioselective syntheses for α-substituted piperazines often relies on the strategic use of the Boc group to direct lithiation and subsequent reactions, highlighting its critical role in controlling reaction pathways and achieving the desired stereochemistry. nih.govacs.org

Interactions of Piperazine Derivatives with Biological Targets (Receptors, Enzymes)

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous well-known drugs due to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. mdpi.comresearchgate.netijrrjournal.com Piperazine derivatives exhibit a broad spectrum of pharmacological activities, largely stemming from their interactions with various receptors and enzymes. researchgate.net

These derivatives frequently act as ligands for neurotransmitter receptors in the central nervous system (CNS). researchgate.net They can function as agonists, antagonists, or modulators at serotonin (B10506) (5-HT), dopamine (B1211576) (D₂), and glutamate (B1630785) receptors. researchgate.netijrrjournal.com For example, certain piperazine compounds show selective binding affinity for specific serotonin receptor subtypes, which is a key mechanism for their antidepressant or anxiolytic effects. researchgate.net One study identified a piperazine derivative, compound 6a, that displayed a high affinity for the 5-HT₁A receptor (Kᵢ = 1.28 nM) and was shown to increase serotonin levels in the brains of mice, indicating its potential as an antidepressant. nih.gov Similarly, interactions with dopamine receptors are implicated in the treatment of psychiatric disorders like schizophrenia. researchgate.net

Beyond the CNS, piperazine derivatives are known to target other receptor types. Research has revealed their activity as antagonists for histamine (B1213489) H1 and H4 receptors, as well as sigma-1 (σ₁) and sigma-2 (σ₂) receptors. ijrrjournal.comacs.orgnih.gov The sigma-1 receptor, in particular, is a chaperone protein that modulates several neurotransmitter systems, making it a target for treating neuropsychiatric and neurodegenerative disorders. nih.gov Some compounds have been designed as dual-acting ligands, targeting both histamine H₃ and sigma-1 receptors, which may offer new therapeutic strategies for pain management. acs.org

In addition to receptors, piperazine derivatives can interact with and inhibit enzymes. Molecular docking studies have shown that piperazine-based ligands can bind effectively to the SARS-CoV-2 main protease, a critical enzyme for viral replication, through strong hydrogen bonding interactions. nih.gov The piperazine nucleus is also found in inhibitors of other enzymes, such as BACE-1. ambeed.com The metabolism of piperazine itself can be affected by enzymes like Cytochrome P450 2D6. drugbank.com

Table 1: Examples of Biological Targets for Piperazine Derivatives

| Target Class | Specific Target | Type of Interaction | Potential Therapeutic Area | Reference |

| Receptors | Serotonin (5-HT) Receptors (e.g., 5-HT₁A) | Agonist, Antagonist | Depression, Anxiety | researchgate.netijrrjournal.comnih.gov |

| Dopamine Receptors (e.g., D₂) | Antagonist | Schizophrenia, Parkinson's Disease | researchgate.net | |

| Histamine Receptors (e.g., H₁, H₃, H₄) | Antagonist | Allergy, Pain | ijrrjournal.comacs.orgnih.gov | |

| Sigma Receptors (e.g., σ₁, σ₂) | Antagonist | Neuropsychiatric Disorders, Pain | acs.orgnih.gov | |

| GABA Receptors | Antagonist | Psychiatric Disorders | ijrrjournal.com | |

| μ-Opioid Receptor | Agonist | Pain | worldscientific.com | |

| Enzymes | SARS-CoV-2 Main Protease | Inhibitor | Antiviral (COVID-19) | nih.gov |

| BACE-1 | Inhibitor | Not Specified | ambeed.com | |

| Cytochrome P450 2D6 | Substrate | Drug Metabolism | drugbank.com |

Conformational Analysis and its Influence on Biological Activity

The three-dimensional structure, or conformation, of the piperazine ring and its substituents is a critical determinant of a molecule's biological activity. The piperazine moiety often serves as a central scaffold, orienting various pharmacophoric groups into the precise spatial arrangement required for optimal interaction with a biological target. mdpi.com The inherent flexibility of the six-membered ring allows it to adopt different conformations, such as chair and boat forms, and the preferred conformation can significantly impact binding affinity and efficacy.

Molecular modeling and docking studies are instrumental in understanding these structure-activity relationships. For instance, theoretical models of bridged piperazine derivatives interacting with the μ-opioid receptor showed that the optimal position and orientation of the compounds within the receptor's binding pocket are key to their affinity. worldscientific.com Steric interactions, such as those from a bridge methylenic group, can play a major role in modulating this affinity. worldscientific.com Similarly, when comparing piperazine and piperidine (B6355638) derivatives as histamine H₃ and sigma-1 receptor antagonists, the piperidine core was found to be a more influential structural element for high affinity at the σ₁R, likely due to differences in protonation states and the resulting conformational preferences at physiological pH. acs.orgnih.gov

Enantioselectivity in Biological Systems

Enantioselectivity, the ability of biological systems to differentiate between enantiomers (non-superimposable mirror-image molecules), is a fundamental concept in pharmacology. For chiral molecules like this compound, the specific stereochemistry is often essential for the desired biological effect, as receptors and enzymes are themselves chiral and typically interact preferentially with only one enantiomer. nih.gov The synthesis of enantiomerically pure piperazines is therefore a significant area of research, driven by the need for highly specific and effective therapeutic agents. acs.orgrsc.orgnih.gov

The development of asymmetric synthesis methods is crucial for accessing single enantiomers of piperazine derivatives. nih.govacs.orgorganic-chemistry.org For example, methods have been developed for the asymmetric lithiation of N-Boc piperazine, which allows for the direct functionalization of the piperazine ring to create α-substituted piperazines as single stereoisomers. nih.govacs.org Such methods are critical for preparing intermediates for drugs like the HIV protease inhibitor Indinavir. nih.gov

Biological systems themselves can be harnessed to achieve enantioselectivity. A prominent example is the use of enzymes in a process known as kinetic resolution. In one study, the enzyme aminopeptidase (B13392206) from Aspergillus oryzae was used for the chiral resolution of racemic piperazine-2-carboxamide (B1304950). biosynth.com The enzyme selectively hydrolyzed the (S)-amide to produce the desired (S)-piperazine-2-carboxylic acid in high enantiopurity, leaving the (R)-amide unreacted. biosynth.com This biocatalytic approach highlights the high degree of stereoselectivity inherent in enzyme-catalyzed reactions and provides a sustainable method for producing enantiopure chiral intermediates. biosynth.com The demand for enantiopure building blocks like this compound is driven by the fact that the two enantiomers of a chiral drug can have vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even detrimental. nih.gov

Advanced Analytical and Computational Methodologies in Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of (S)-1-Boc-piperazine-2-carboxylic acid are accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the molecule's atomic framework. Both ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of all atoms. In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the piperazine (B1678402) ring, and the alpha-proton at the chiral center are observed. For the closely related methyl ester derivative, (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, specific proton signals are well-documented. chemicalbook.com The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, including the carbonyls of the Boc group and the carboxylic acid, as well as the carbons within the piperazine ring. spectrabase.com

| ¹H NMR Typical Chemical Shifts (δ, ppm) in CDCl₃ (Predicted) | ¹³C NMR Typical Chemical Shifts (δ, ppm) in CDCl₃ (Predicted) |

| ~1.45 (s, 9H, C(CH₃)₃) | ~28.4 (Boc CH₃) |

| ~2.8-3.2 (m, 4H, piperazine CH₂) | ~45.0 (piperazine C) |

| ~3.8-4.2 (m, 2H, piperazine CH₂) | ~55.0 (piperazine C) |

| ~4.5 (m, 1H, N-CH-COOH) | ~80.5 (Boc C) |

| ~9.0 (br s, 1H, COOH) | ~155.0 (Boc C=O) |

| ~2.9 (br s, 1H, NH) | ~174.0 (Carboxylic C=O) |

| This is an interactive data table. Click on the headers to sort. |

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique used for this type of molecule. In positive ion mode, the molecule is typically observed as the protonated species [M+H]⁺. For a related derivative, (S)-1-Boc-2-(hydroxymethyl)piperazine, an ESI-MS signal at m/z 217.3 corresponding to [M+H]⁺ has been reported. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₀H₁₈N₂O₄. vsnchem.com Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated to aid in identification. uni.lu

| Ion Adduct | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 231.13394 | 153.5 |

| [M+Na]⁺ | 253.11588 | 158.0 |

| [M-H]⁻ | 229.11938 | 151.0 |

| [M+K]⁺ | 269.08982 | 157.0 |

| This is an interactive data table. Data sourced from computational predictions. uni.lu |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, SFC)

Assessing the chemical and stereochemical purity of this compound is critical for its use in synthesizing enantiomerically pure active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques for this purpose.

Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). This method uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the compound. These differential interactions cause the (S)- and (R)-enantiomers to travel through the column at different rates, resulting in their separation and distinct retention times. By integrating the peak areas of the two enantiomers, the e.e. can be precisely calculated. In related syntheses, such as the enzymatic resolution to produce (S)-piperazine-2-carboxylic acid, HPLC is used to monitor the conversion and has confirmed the achievement of an enantiomeric excess greater than 99%. biosynth.com

Supercritical Fluid Chromatography (SFC) offers a faster, more environmentally friendly alternative to HPLC for chiral separations. Using supercritical CO₂ as the main component of the mobile phase, SFC often provides higher efficiency and shorter analysis times. Similar to chiral HPLC, chiral SFC relies on a CSP to resolve the enantiomers.

| Parameter | Typical Chiral HPLC Method |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with acidic/basic additives |

| Detection | UV at ~210 nm |

| Expected t_R for (S)-enantiomer | Varies based on exact conditions |

| Expected t_R for (R)-enantiomer | Varies based on exact conditions |

| This is an interactive data table illustrating typical parameters. |

Computational Chemistry Approaches (e.g., DFT Studies for Conformational Stability)

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the three-dimensional structure and energetic landscape of this compound. These studies are crucial for understanding its intrinsic properties and how it might interact with biological targets.

DFT for Conformational Stability: The piperazine ring is conformationally flexible and can adopt several low-energy conformations, most notably the chair, boat, and twist-boat forms. DFT calculations can be performed to determine the relative energies of these different conformers. mdpi.com For this compound, the calculations would analyze how the bulky Boc group and the carboxylic acid substituent influence the preference for one conformation over another. The most stable conformer is typically the chair form, which minimizes steric strain and torsional interactions. Such studies often find that specific conformers are further stabilized by intramolecular hydrogen bonds. mdpi.com Conformational analyses of related piperazine and piperidine (B6355638) analogs have been successfully carried out using various force fields and molecular orbital calculations at the B3LYP/6-31G(d) level of theory, demonstrating the power of these methods. nih.gov

| Conformer | Hypothetical Relative Energy (kcal/mol) | Key Features |

| Chair (Equatorial COOH) | 0.00 | Lowest energy, substituents minimize steric clash |

| Chair (Axial COOH) | +2.5 | Higher energy due to 1,3-diaxial interactions |

| Twist-Boat | +5.0 | Intermediate energy, avoids flagpole interactions of boat |

| Boat | +7.0 | High energy due to flagpole and eclipsing interactions |

| This is an interactive data table with hypothetical, illustrative values. |

Kinetic Studies of Synthetic Reactions and Biotransformations

Understanding the rates and mechanisms of reactions that produce or consume this compound is vital for process optimization and scale-up.

Kinetic Studies of Synthetic Reactions: The synthesis of this compound or its derivatives often involves multiple steps, such as the N-Boc protection of the piperazine ring. nih.gov Kinetic studies involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, concentration, catalyst loading). This data allows for the determination of reaction rate laws, rate constants, and activation energies, leading to a more efficient and controlled manufacturing process. For example, studies on the amidation of 1-Boc-piperazine have investigated the effect of reactant ratios and temperature on reaction time and yield. nih.gov

Kinetics of Biotransformations: A powerful method for producing chiral piperazines is through enzymatic kinetic resolution. A recent study detailed the biotransformation of racemic piperazine-2-carboxylic amide using a leucine (B10760876) aminopeptidase (B13392206) (LAP2) to selectively hydrolyze the (R)-amide, leaving the desired (S)-acid. biosynth.com The kinetic parameters for the LAP2 enzyme were determined, revealing a Michaelis-Menten constant (K_M) of 0.3 M and a catalytic rate constant (k_cat) of 0.04 min⁻¹. biosynth.com The study also investigated the influence of pH and temperature on enzyme activity, finding optimal performance at pH 9 and 37 °C. biosynth.com Such kinetic data is fundamental for designing efficient and scalable biocatalytic processes.

| Enzyme | Substrate | K_M (M) | k_cat (min⁻¹) | Optimal pH | Optimal Temp (°C) |

| LAP2 | (rac)-piperazine-2-carboxylic amide | 0.3 | 0.04 | 9.0 | 37 |

| This is an interactive data table. Data sourced from Biosynth. biosynth.com |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-1-Boc-piperazine-2-carboxylic acid, and how do protective groups influence reaction efficiency?

- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:

- Piperazine ring formation : Achieved via cyclization of appropriate diamines or amino alcohols under acidic or basic conditions .

- Protective group introduction : The Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, often in tetrahydrofuran (THF) or dichloromethane (DCM) with a base like triethylamine .

- Carboxylic acid functionalization : This step may involve oxidation of alcohol intermediates or hydrolysis of nitriles/esters .

- Purification : Column chromatography or recrystallization ensures enantiomeric purity, critical for downstream applications in medicinal chemistry .

Q. How can researchers structurally characterize this compound to confirm its configuration and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry (e.g., coupling constants for chiral centers) and Boc group integration .

- Infrared (IR) spectroscopy : Identify characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500-3300 cm⁻¹) groups .

- X-ray crystallography : Resolve absolute configuration for enantiomeric validation .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .

Q. What factors influence the stability of this compound during storage and experimental workflows?

- Methodological Answer : Stability is affected by:

- pH : The Boc group is acid-labile; avoid protic solvents like acetic acid .

- Temperature : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent decarboxylation or hydrolysis .

- Light exposure : Protect from UV light to avoid photodegradation of the piperazine ring .

- Moisture : Use anhydrous solvents (e.g., THF, DCM) during synthesis to prevent premature deprotection .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, NBO) predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity with amines .

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions between the Boc group and the piperazine ring, which stabilize intermediates during peptide coupling .

- Molecular dynamics simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

Q. What strategies resolve contradictions in pharmacological data for piperazine derivatives, such as conflicting receptor-binding affinities?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Boc with Fmoc) and measure binding kinetics using surface plasmon resonance (SPR) .

- Enantiomer-specific assays : Compare (S)- and (R)-configurations in vitro to isolate stereochemical effects on bioactivity .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement .

Q. How does the enantiomeric purity of this compound impact its utility in asymmetric catalysis or peptide mimetic design?

- Methodological Answer :

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify purity .

- Peptide coupling efficiency : The (S)-configuration enhances diastereoselectivity in solid-phase peptide synthesis (SPPS), as shown in tetrapeptide models where (S)-enantiomers favor γ-turn conformations .

- Catalytic applications : Enantiopure derivatives act as ligands in asymmetric hydrogenation, with the Boc group improving steric control .

Q. What mechanistic insights explain the antimicrobial activity of piperazine-carboxylic acid derivatives, and how can these guide lead optimization?

- Methodological Answer :

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC ≤ 16 µg/mL reported for analogs) .

- Mode of action studies : Fluorescence microscopy reveals membrane disruption via carboxylate group interactions with lipid bilayers .

- Resistance profiling : Serial passage experiments identify mutations in efflux pumps (e.g., acrAB-tolC), informing structural modifications to evade resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。